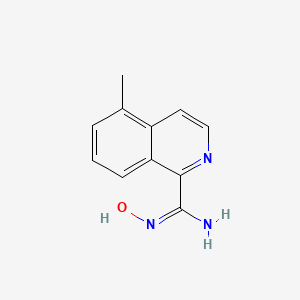
(E)-N'-Hydroxy-5-methylisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxy group, a methyl group, and a carboximidamide group attached to the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylisoquinoline-1-carboxylic acid with hydroxylamine under acidic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to yield the desired compound.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the methyl group at the 5-position.
5-Methylisoquinoline-1-carboximidamide: Lacks the hydroxy group.
Isoquinoline-1-carboximidamide: Lacks both the hydroxy and methyl groups.
Uniqueness
(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N'-hydroxy-5-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-4-9-8(7)5-6-13-10(9)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
InChI-Schlüssel |
IQHKPGSWUWSECK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C=CN=C(C2=CC=C1)/C(=N\O)/N |
Kanonische SMILES |
CC1=C2C=CN=C(C2=CC=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


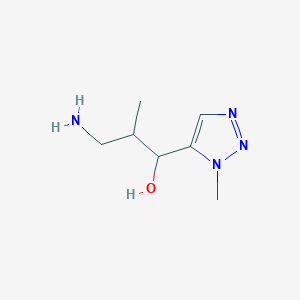
![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)
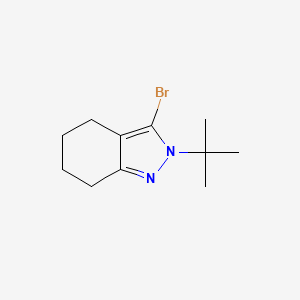
amine](/img/structure/B13205387.png)
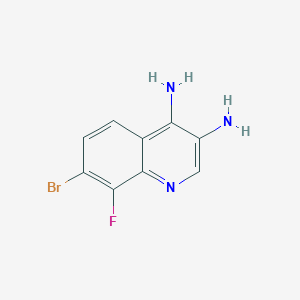
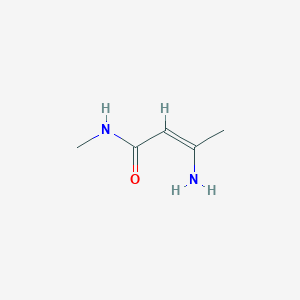
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

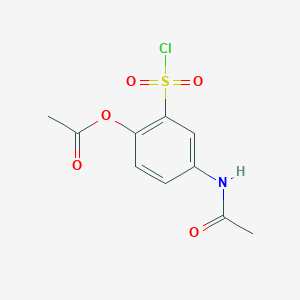
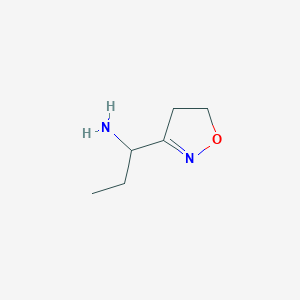

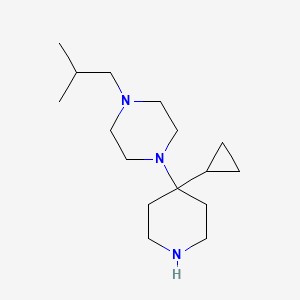
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
